4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline
Description
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline is a substituted aniline derivative featuring a cyclopropane ring fused to an aminomethyl group at the benzene ring's para position, which also bears a dimethylamino group. The cyclopropane moiety introduces steric strain and rigidity, while the dimethylamino group provides electron-donating effects.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-[2-(aminomethyl)cyclopropyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-5-3-9(4-6-11)12-7-10(12)8-13/h3-6,10,12H,7-8,13H2,1-2H3 |
InChI Key |
SYJXUXDOELPYGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2CN |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyclopropane Aldehyde with N,N-Dimethylaniline Derivatives
A prominent method involves the reductive amination of cyclopropane aldehyde intermediates with N,N-dimethylaniline or its protected derivatives. This approach is supported by detailed synthetic schemes reported in the literature where the aniline nitrogen is protected (e.g., with Troc or Boc groups) to prevent side reactions during subsequent steps.
- The aniline derivative is first protected to yield a stable intermediate.
- Reductive amination is performed with cyclopropane aldehyde using sodium triacetoxyborohydride or similar mild reducing agents.
- The cyclopropylamine group is often protected post-reductive amination to allow further synthetic manipulations.
- Final deprotection steps yield the free amine compound.
This method was elaborated in a 2021 medicinal chemistry study, where intermediates such as N-(4-(2-aminocyclopropyl)phenyl)amide derivatives were synthesized using this strategy, achieving high purity and yields.
Multi-Step Synthesis via Corey–Chaykovsky Reaction and Curtius Rearrangement
Another sophisticated route involves:
- The Corey–Chaykovsky reaction to introduce a cyclopropane ring onto aromatic precursors.
- Subsequent deprotection and Curtius rearrangement to generate the aminocyclopropyl intermediate.
- Optical resolution by HPLC to obtain enantiomerically pure compounds.
- Final condensation and reductive amination steps to install the aminomethyl substituent on the cyclopropyl ring.
This method allows for stereochemical control and has been used to prepare optically pure analogs of the target compound.
Detailed Synthetic Procedure Example
Based on the literature, a representative synthetic procedure for the target compound involves:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Protection of Aniline | Treat 4-(N,N-dimethylamino)aniline with Troc-Cl in presence of base | Protects aniline nitrogen to prevent side reactions | Protected aniline intermediate |
| 2. Reductive Amination | React protected aniline with cyclopropane aldehyde and sodium triacetoxyborohydride in DMF at room temperature overnight | Forms the aminomethyl cyclopropyl linkage | Protected aminomethylcyclopropyl intermediate |
| 3. Protection of Cyclopropylamine | Treat with Boc2O to protect the cyclopropylamine | Stabilizes amine for further steps | Boc-protected intermediate |
| 4. Deprotection of Aniline | Zinc treatment under acidic conditions to remove Troc group | Regenerates free aniline | Free aniline derivative |
| 5. Final Deprotection | Acidic conditions to remove Boc group | Yields free aminomethylcyclopropyl N,N-dimethylaniline | Target compound |
This sequence yields the target compound with high purity (HPLC purity >99%) and good yields (~77% for key steps).
Research Outcomes and Characterization
- Purity and Yield: The synthetic routes yield the target compound with high purity, often exceeding 99% as confirmed by HPLC analysis.
- Spectroscopic Data: 1H NMR spectra show characteristic multiplets for cyclopropyl protons (δ 0.2–1.5 ppm) and aromatic protons (δ 6.8–7.9 ppm). MS (ESI/APCI) confirms molecular ion peaks consistent with the expected molecular weight (~m/z 253–307 depending on derivatives).
- Melting Points: Reported melting points range from 193–200 °C for related hydrochloride salts, indicating crystalline purity.
- Optical Purity: When applicable, chiral HPLC resolution achieves optically pure intermediates for stereochemically defined compounds.
Comparative Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Reductive Amination with Protected Aniline | Protection → Reductive amination → Protection → Deprotection | High purity, stereochemical control, adaptable | Multi-step, requires protection/deprotection |
| Corey–Chaykovsky + Curtius Rearrangement | Cyclopropanation → Rearrangement → Resolution → Condensation | Stereochemical purity, versatile | Complex, requires chiral resolution |
| Classical Diazotization & Reduction | Diazotization → Reduction → Extraction → Crystallization | Simple, cost-effective for basic anilines | Not directly applicable for cyclopropyl derivatives |
Chemical Reactions Analysis
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its effects on various biological pathways.
Industry: The compound can be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane vs. Saturated/Aliphatic Ring Systems
(a) Antitumor Platinum Complexes
- 2-(Aminomethyl)cyclohexylamine Pt(II) Complexes: These complexes exhibit higher antitumor activity against leukemia P388 compared to 1,2-cyclohexanediamine analogs. The flexibility of the cyclohexane ring in the aminomethyl derivative allows better DNA interaction, whereas rigid, perpendicular conformations (e.g., cis-1,2-cyclohexanediamine) hinder activity .
(b) Dion-Jacobson Perovskites
- 3AMP/4AMP-Based Perovskites: In lead iodide perovskites, the position of the aminomethyl group on piperidinium (3AMP vs. 4AMP) significantly impacts bandgap and photovoltaic efficiency. For example, (3AMP)(MA)₃Pb₄I₁₃ achieves a PCE of 7.32%, while the 4AMP analog underperforms due to differences in inorganic layer stacking .
(a) Phosphine Ligands in Catalysis
- Me₂N-TP Ligand: This tridentate phosphine ligand with a dimethylaniline backbone enables iron-catalyzed ortho C-H methylation of aromatic carbonyls. The dimethylamino group stabilizes metal centers via electron donation .
- 2-(Di-tert-butylphosphino)-N,N-dimethylaniline: Used in Pd-catalyzed Buchwald-Hartwig amination, this ligand achieves high functional group tolerance and chemoselectivity. The dimethylamino group enhances ligand rigidity and metal coordination .
(a) Antiviral Benzamides
- 4-(Aminomethyl)benzamide Derivatives: These compounds inhibit Ebola and Marburg virus entry, with metabolic stability and low CYP inhibition (e.g., compound 32: IC₅₀ < 1 µM) .
- Role of Aminomethyl Group: The aminomethyl moiety in the target compound may similarly enhance interactions with viral glycoproteins, though the cyclopropane’s rigidity could affect bioavailability.
(b) Fluorescent Sensors
- ZP4 (Zinpyr-4): This Zn²⁺ sensor features a bis(2-pyridylmethyl)aminomethyl group attached to dimethylaniline. The dimethylamino group modulates electron transfer, enabling visible-range fluorescence (Φ = 0.4, Kd < 1 nM) .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an aminomethyl moiety and a dimethylaniline structure. This unique configuration may influence its biological interactions and pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause DNA damage through the generation of reactive oxygen species (ROS) .
- Histone Deacetylase Inhibition : Some derivatives exhibit inhibitory activity against histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
- Antitumor Activity : A study explored the antitumor effects of structurally related compounds, demonstrating that modifications could enhance potency against various cancer cell lines. The introduction of specific functional groups improved selectivity for HDAC1 and HDAC2, leading to increased apoptosis in cancer cells .
- Mechanistic Insights : Research on similar compounds revealed that they could induce cell cycle arrest at the G2/M phase, contributing to their antitumor efficacy. This was observed in HepG2 liver cancer cells, where the compound's ability to trigger apoptosis was linked to its interaction with cellular signaling pathways .
- Oxidative Stress Studies : Investigations into the oxidative stress induced by related compounds showed that they could lead to significant DNA damage, suggesting a potential mechanism for their carcinogenic effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline, and how do reaction parameters influence yield optimization?
- Methodological Answer : The compound is synthesized via alkylation of N,N-dimethylaniline derivatives using cyclopropylamine precursors. Key steps include:
- Grignard reagent coupling : Cyclopropyl Grignard reagents react with halogenated aniline intermediates under Au(III)-catalyzed conditions to introduce the cyclopropyl group .
- Reductive amination : A two-step process involving condensation of a ketone or aldehyde with an amine, followed by reduction (e.g., NaBH) to stabilize the aminomethyl group .
- Catalyst selection : Palladium or nickel catalysts improve cross-coupling efficiency, while temperature control (60–80°C) minimizes side reactions like phosphine oxide formation .
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify the cyclopropyl ring (δ 0.5–1.5 ppm for CH groups) and dimethylamino substituents (δ 2.8–3.2 ppm) .
- HRMS (ESI-MS) : Validates molecular weight (e.g., [M+H] at m/z 219.15) and detects impurities .
- IR spectroscopy : Confirms NH stretching (3300–3500 cm) and aromatic C=C bonds (1450–1600 cm) .
- DFT calculations : Predicts charge distribution and dipole moments, aiding in understanding electronic interactions .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves and goggles to prevent skin/eye contact, as dimethylaniline derivatives can be irritants .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., cyclopropylamine) .
- Storage : Keep in amber bottles under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Screen against enzymes like DNA methyltransferases or kinases using AutoDock Vina to identify binding affinities .
- MD simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of the cyclopropyl-aniline moiety in binding pockets .
- QSAR models : Corrogate substituent effects (e.g., cyclopropyl vs. ethyl groups) on bioactivity using Hammett constants and logP values .
Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?
- Methodological Answer :
- Parameter refinement : Adjust DFT functional (e.g., B3LYP to ωB97X-D) to better match experimental NMR chemical shifts .
- Experimental replicates : Perform triplicate HPLC analyses to confirm purity (>95%) and rule out degradation products .
- Cross-validation : Compare in silico-predicted LogD (e.g., -0.96 at pH 7.4) with shake-flask assays .
Q. How does the cyclopropyl group influence stability and biological interactions compared to other alkyl substituents?
- Methodological Answer :
- Stability studies : Cyclopropyl analogs show 20% higher thermal stability (TGA) than ethyl-substituted derivatives due to ring strain reducing oxidative degradation .
- Biological activity : Cyclopropyl enhances membrane permeability (logP = 1.2 vs. 0.8 for methyl) and increases binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
- SAR table :
| Substituent | LogP | Thermal Stability (°C) | Bioactivity (IC, nM) |
|---|---|---|---|
| Cyclopropyl | 1.2 | 180 | 15 ± 2 |
| Ethyl | 0.8 | 150 | 45 ± 5 |
| tert-Butyl | 2.1 | 200 | 120 ± 10 |
| Data derived from |
Key Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
